Dimethyl 5-methoxypyridine-2,3-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 5-methoxypyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)8(11-5-6)10(13)16-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXVJVDCCNYZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl 5-methoxypyridine-2,3-dicarboxylate generally involves organic synthesis reactions. One common method includes the esterification of 5-methoxypyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst . The reaction conditions typically involve heating the reactants under reflux to facilitate the esterification process . Industrial production methods may vary, but they often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 5-methoxypyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Agricultural Chemistry
One of the primary applications of dimethyl 5-methoxypyridine-2,3-dicarboxylate is in the development of herbicides. The compound serves as an intermediate in synthesizing various herbicides, including imazamox, which is effective against a range of weeds in soybean fields. The synthesis method involves chlorination reactions that minimize environmental impact by reducing waste and avoiding harmful catalysts .
Case Study: Herbicide Development
A study highlighted the synthesis of imazamox from this compound, demonstrating its effectiveness in controlling annual grasses and broadleaf weeds with minimal toxicity to mammals . The synthesis process described included steps that ensured high yields while adhering to environmental safety standards.
Pharmaceutical Applications
This compound has potential applications in drug design due to its structural characteristics that allow for modifications leading to bioactive compounds. Pyridine derivatives are known for their role in various therapeutic areas, including anti-inflammatory and antimicrobial activities.
Case Study: Drug Design
Research indicates that derivatives of pyridine scaffolds have been explored for their biological activities. For instance, the compound can be modified to enhance its interaction with biological targets, potentially leading to new treatments for diseases such as cancer and infections .
Material Science
In material science, this compound can be utilized in synthesizing polymers or as a building block for complex organic materials. Its ability to form stable complexes with metals makes it suitable for developing advanced materials with specific electronic properties.
Data Table: Comparison of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Agricultural Chemistry | Intermediate for herbicides | Effective weed control with low mammalian toxicity |
| Pharmaceutical | Drug design and development | Potential for new therapeutic agents |
| Material Science | Polymer synthesis | Development of advanced materials |
Mechanism of Action
The mechanism by which Dimethyl 5-methoxypyridine-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in organic synthesis, it may act as a reactant or intermediate, participating in various chemical reactions to form desired products . The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Dimethyl 5-methylpyridine-2,3-dicarboxylate | 112110-16-4 | Methyl (5) | C₁₀H₁₁NO₄ | 209.20 |
| Dimethyl 5-bromopyridine-2,3-dicarboxylate | 98555-51-2 | Bromo (5) | C₉H₇BrNO₄ | 280.07 |
| Dimethyl pyridine-3,5-dicarboxylate | 4591-55-3 | None (ester groups at 3,5) | C₉H₉NO₄ | 195.17 |
| Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | 18872-74-7 | Hydroxy (5), Methyl (6) | C₁₀H₁₁NO₅ | 225.20 |
Key Observations :
- Substituent Electronic Effects : The methoxy group in the target compound (electron-donating) enhances solubility in polar solvents compared to the methyl or bromo substituents in analogues .
- Steric Effects : Bulkier groups (e.g., bromo) may hinder reactivity in further functionalization, as seen in nitration reactions where bromo-substituted indole derivatives yield fewer nitro products .
Key Observations :
- High yields (>90%) are achievable in esterification or alkylation reactions under reflux conditions .
- Asymmetric synthesis of dihydropyridine derivatives (e.g., compound 10ab in ) requires prolonged reaction times (120 hours) but achieves moderate enantiomeric excess (46% ee ) .
Physicochemical Properties
Key Observations :
- The methoxy derivative’s higher boiling point (estimated 428.61°C ) suggests stronger intermolecular interactions compared to methyl or bromo analogues .
- Bromo-substituted compounds pose greater handling risks (e.g., respiratory irritation) .
Reactivity and Functionalization
- Nitration : Bromo-substituted pyridines (e.g., 5-bromoindole-2,3-dicarboxylate ) resist nitration at certain positions, yielding regioselective products .
- Cyclization : Methoxy groups may facilitate cyclization reactions, as seen in phenanthridine derivatives synthesized from methylenedioxybenzyl bromides .
Biological Activity
Dimethyl 5-methoxypyridine-2,3-dicarboxylate is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral contexts. This article explores the compound's synthesis, biological properties, and relevant case studies.
This compound has the molecular formula . It is characterized by the presence of two carboxylate groups and a methoxy group attached to the pyridine ring, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Various synthetic routes have been documented, including microwave-assisted methods and conventional heating techniques.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The minimum inhibitory concentrations (MICs) for related compounds have been reported between 2.18–3.08 μM for effective antimicrobial action .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | MIC (μM) | Organism Tested |
|---|---|---|
| This compound | TBD | TBD |
| Pyridyl-4-chloro benzoates | 18–31 | Bacillus subtilis, E. coli |
| Other Pyridine Derivatives | 2.18–3.08 | S. aureus, C. albicans |
Antiviral Activity
In addition to antimicrobial properties, pyridine derivatives have been explored for their antiviral activities. For instance, certain substituted pyridines have demonstrated efficacy against viral strains by inhibiting viral replication mechanisms . The specific antiviral activity of this compound remains to be fully elucidated but aligns with the general trend observed in similar compounds.
Case Studies
- Antimicrobial Efficacy : A study focusing on a series of pyridine derivatives demonstrated that modifications at the 5-position significantly enhanced antimicrobial activity against resistant strains of bacteria . this compound was included in this study as a potential candidate for further investigation.
- Molecular Docking Studies : In silico studies using molecular docking simulations have suggested favorable interactions between this compound and key proteins involved in microbial metabolism. These studies indicate that the compound may bind effectively to targets such as thymidylate kinase and GlcN-6-P synthase, which are crucial for bacterial survival .
Safety and Toxicity
While the biological activities are promising, understanding the safety profile of this compound is essential. Preliminary data suggest that similar pyridine derivatives can exhibit toxicity at high concentrations; thus, further toxicological assessments are necessary to establish safe dosage levels.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl 5-methoxypyridine-2,3-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving esterification and functional group protection. For example, similar pyridine dicarboxylates are synthesized using dimethyl acetylenedicarboxylate (DMAD) as a starting material, followed by nucleophilic addition and cyclization. Reaction optimization includes controlling stoichiometry (e.g., 1:1 molar ratios of reagents), solvent selection (e.g., dichloromethane), and purification via column chromatography (SiO₂, EtOAc/hexane eluent) . Temperature control (room temperature for 24 hours) and catalysts like triethylamine are critical for yield improvement.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methoxy, methyl ester, and aromatic proton environments. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm .
- X-ray Crystallography : Determines molecular conformation and π-π stacking interactions (e.g., distances of 3.55 Å between aromatic rings) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. found mass discrepancies < 0.001%) .
- IR Spectroscopy : Detects ester carbonyl stretches (~1700–1750 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of ester groups . Monitor for discoloration or precipitation as signs of degradation.
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Methodological Answer : Cross-validate data using complementary techniques. For instance:
- If NMR suggests multiple conformers, use variable-temperature NMR to assess dynamic behavior.
- Compare experimental X-ray data (e.g., bond lengths ±0.004 Å) with DFT-optimized geometries to confirm stereoelectronic effects .
- Validate purity via HPLC before analysis to rule out impurities affecting spectral interpretations .
Q. What reaction mechanisms explain the formation of byproducts during synthesis?
- Methodological Answer : Byproducts often arise from incomplete esterification or side reactions (e.g., hydrolysis under acidic conditions). Mechanistic studies using isotopic labeling (e.g., D₂O for tracking proton transfer) or trapping intermediates (e.g., ylides in Wittig reactions) can clarify pathways. For example, DMAD-based syntheses may form oxamate intermediates, which undergo intramolecular cyclization .
Q. How can computational modeling predict the compound’s reactivity or environmental fate?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict solubility.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Environmental Fate Modeling : Use tools like EPI Suite to estimate biodegradation half-lives or soil adsorption coefficients (Koc) based on logP values .
Q. What strategies mitigate degradation during long-term storage or under experimental conditions?
- Methodological Answer :
- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of methoxy groups.
- Lyophilization : Convert to a stable lyophilized form if aqueous solutions are required.
- Inert Atmosphere : Store under argon to minimize moisture and oxygen exposure .
Q. How does stereochemistry influence the compound’s biological or catalytic activity?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Evans auxiliaries) and compare activities. For example, dihydropyridine derivatives show stereospecific binding to calcium channels. X-ray crystallography can correlate absolute configuration (R/S) with biological assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
